

Boc-His(Trt)-Aib-OH chemical structure and properties

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Compound of Interest

Compound Name: *Boc-His(Trt)-Aib-OH*

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An In-depth Technical Guide to Boc-His(Trt)-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N α -tert-Butoxycarbonyl-Nim-trityl-L-histidyl- α -aminoisobutyric acid, commonly abbreviated as **Boc-His(Trt)-Aib-OH**, is a specialized dipeptide derivative crucial in the field of peptide chemistry.^[1] It serves as a high-value building block in solid-phase peptide synthesis (SPPS), particularly for constructing complex and conformationally constrained peptides.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

The structure of **Boc-His(Trt)-Aib-OH** incorporates several key features that make it a valuable reagent for peptide synthesis. The N α -Boc (tert-butoxycarbonyl) group provides temporary protection for the α -amino group of histidine, which can be readily removed under acidic conditions.^[1] The bulky trityl (Trt) group protects the imidazole side chain of histidine, minimizing the risk of racemization and other side reactions during peptide coupling.^{[1][2]} The inclusion of α -aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is particularly noteworthy. Aib's unique α,α -disubstituted structure introduces steric hindrance that promotes the formation of stable helical conformations within the peptide backbone, enhancing resistance to enzymatic degradation.^[1]

Chemical Structure and Properties

Boc-His(Trt)-Aib-OH is chemically defined as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.[1] Its structure combines the functionalities of a protected histidine residue and the conformation-directing Aib residue.

Quantitative Data Summary

Property	Value	Source(s)
CAS Number	2061897-68-3	[1][3][4]
Molecular Formula	C34H38N4O5	[1][3][5]
Molecular Weight	582.7 g/mol	[1][3][6]
Appearance	White to off-white powder	[4]
Purity (by HPLC)	≥97.0%	[4]
pKa	3.43 ± 0.10	[6]
Boiling Point (Predicted)	789.3 ± 60.0 °C	[6]
Density (Predicted)	1.17 ± 0.1 g/cm ³	[6]
Solubility	Soluble in DMF and NMP	[1]
Storage	Cool, dry place (≤-18°C)	[1][4]

Experimental Protocols

Synthesis of Boc-His(Trt)-Aib-OH

A common method for the preparation of **Boc-His(Trt)-Aib-OH** involves the coupling of Boc-His(Trt)-OH with a protected form of 2-aminoisobutyric acid, followed by deprotection. A detailed, multi-step synthesis is described in patent CN119504926A, which is designed for efficient and stable production of high-purity **Boc-His(Trt)-Aib-OH**. [5]

Step 1: Protection of 2-Aminoisobutyric Acid

- Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.

- Cool the mixture and add a silicon protecting reagent dropwise.
- After the addition is complete, heat the mixture to complete the reaction, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[5]

Step 2: Activation of Boc-His(Trt)-OH

- Dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.
- Add a coupling reagent dropwise to the solution.
- Allow the reaction to proceed to completion to obtain a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[5]

Step 3: Coupling and Final Product Formation

- Cool the activated ester solution from Step 2.
- Add the protected 2-aminoisobutyric acid solution from Step 1 dropwise.
- After the addition is complete, add an organic base dropwise.
- Once the reaction is complete, quench the reaction by the slow, dropwise addition of a quenching reagent.
- Perform a post-reaction work-up to obtain the crude product of **Boc-His(Trt)-Aib-OH**.
- Crystallize the crude product to yield the final, pure **Boc-His(Trt)-Aib-OH**. [5]

This method avoids the need for intermediate purification steps and allows for good control over the reaction process, resulting in a product with a purity of over 99.5%. [5]

HPLC Analysis

The purity of **Boc-His(Trt)-Aib-OH** and the separation of its D-isomer can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions:

- Method: Reversed-phase chromatography is employed for the separation.[7]
- Mobile Phase Optimization: The composition of the mobile phase is a critical parameter for achieving effective separation of **Boc-His(Trt)-Aib-OH** from its isomers.[7]
- Flow Rate: A flow rate of approximately 0.7 mL/min has been shown to be effective.[7]

By optimizing the chromatographic conditions, a resolution of greater than 1.5 between the main peak and the isomeric peak can be achieved, allowing for accurate quantification.[7]

Applications and Workflows

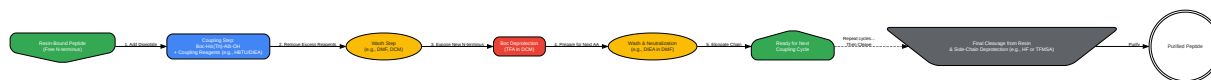
Boc-His(Trt)-Aib-OH is primarily utilized as a dipeptide building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] Its main application is in the synthesis of therapeutic peptides and other bioactive molecules where enhanced stability and specific conformational properties are desired.[1][8]

Key Application Areas:

- Peptide Drug Development: This dipeptide is instrumental in the creation of peptides for targeted therapies against diseases such as Alzheimer's, cancer, and metabolic disorders.[1][6][8] The Aib residue enhances the stability of the resulting peptides, making them suitable for the design of long-acting therapeutics.[1]
- Semaglutide Synthesis: **Boc-His(Trt)-Aib-OH** can serve as an intermediate in the synthesis of semaglutide and similar peptide constructs, offering an alternative to Fmoc-based protocols.[1][5]
- Conformationally Constrained Peptides: The Aib residue's ability to induce helical conformations is exploited in the design of peptides with specific three-dimensional structures for studying protein-protein interactions or for creating enzyme mimics.[1]

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating **Boc-His(Trt)-Aib-OH** into a growing peptide chain during SPPS.



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